molecular formula C24H44N4O8 B554019 1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 137076-50-7

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B554019
CAS No.: 137076-50-7
M. Wt: 516.6 g/mol
InChI Key: SHXTUKRRXWXLMI-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features a tetraazacyclododecane ring with four ethoxycarbonylmethyl groups attached, making it a valuable ligand in coordination chemistry and a useful building block in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxycarbonylmethyl groups can be substituted with other functional groups through nucleophilic substitution.

    Complexation Reactions: The compound acts as a ligand, forming stable complexes with metal ions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.

    Complexation: Metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the ethoxycarbonylmethyl groups.

    Metal Complexes: Stable coordination complexes with various metal ions.

Scientific Research Applications

1,4,7,10-Tetrakis(ethoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has numerous

Properties

IUPAC Name

ethyl 2-[4,7,10-tris(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O8/c1-5-33-21(29)17-25-9-11-26(18-22(30)34-6-2)13-15-28(20-24(32)36-8-4)16-14-27(12-10-25)19-23(31)35-7-3/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXTUKRRXWXLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40413610
Record name Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137076-50-7
Record name Tetraethyl 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40413610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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